BenchChemオンラインストアへようこそ!

(5-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone

Kinase inhibitor design Structure-activity relationship Pyridine regioisomerism

(5-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone (CAS 1355180-68-5) is an amino-substituted pyridinyl methanone with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol. The compound belongs to a class of heterocyclic ketones that have been disclosed as cyclin-dependent kinase (CDK) inhibitors in patent literature, specifically within the amino-substituted pyridinyl methanone series claimed in US 7109220 / WO2005051387.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B15230659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCCNC1=NC=C(C=C1C)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H18N2O/c1-3-9-17-16-12(2)10-14(11-18-16)15(19)13-7-5-4-6-8-13/h4-8,10-11H,3,9H2,1-2H3,(H,17,18)
InChIKeyWLRDSYLAOSDFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone – Structural Identity and Procurement-Relevant Specifications


(5-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone (CAS 1355180-68-5) is an amino-substituted pyridinyl methanone with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol . The compound belongs to a class of heterocyclic ketones that have been disclosed as cyclin-dependent kinase (CDK) inhibitors in patent literature, specifically within the amino-substituted pyridinyl methanone series claimed in US 7109220 / WO2005051387 [1]. Commercially, the compound is available from specialty chemical suppliers at purities of 95% (AKSci, Catalog 8161ED) to ≥98% (MolCore), with ISO-certified quality systems applicable to global pharmaceutical R&D and quality control workflows .

Why (5-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone Cannot Be Freely Substituted with In-Class Analogs


The amino-substituted pyridinyl methanone scaffold supports multiple positional and N-substitution variants that share the same molecular formula (C₁₆H₁₈N₂O) but differ critically in the placement of the methyl group, the nature of the N-alkyl chain, and the attachment point of the benzoyl moiety . Positional isomerism on the pyridine ring—for example, relocating the methyl group from C5 to C2 or C4—produces regioisomers with distinct electronic environments and steric profiles that can alter kinase ATP-binding pocket complementarity. Similarly, replacing the n-propylamino group at C6 with an ethyl(methyl)amino group (CAS 1355172-62-1) changes both lipophilicity and the hydrogen-bond donor/acceptor landscape . The patent literature on this compound class (US 7109220 / WO2005051387) explicitly demonstrates that CDK inhibitory potency is sensitive to the specific combination and position of substituents on the pyridine ring; generic substitution without experimental validation therefore carries a high risk of loss of target engagement [1].

Quantitative Differentiation Evidence for (5-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone vs. Closest Structural Analogs


Positional Methyl Group Differentiation: C5-Methyl vs. C2-Methyl Regioisomers

The target compound bears a methyl substituent at the C5 position of the pyridine ring, distinguishing it from the C2-methyl regioisomer (2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone) and the C4-methyl regioisomer (6-(isopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone) . In the amino-substituted pyridinyl methanone CDK inhibitor series disclosed in US 7109220, the position of the methyl substituent on the pyridine ring directly influences the conformation of the N-alkylamino side chain and the trajectory of the benzoyl group within the kinase ATP-binding cleft [1]. While direct head-to-head IC₅₀ data for these specific regioisomers has not been publicly disclosed, the patent SAR teaches that compounds with substitution at the 5-position (relative to the pyridine nitrogen) exhibit a distinct steric and electronic profile compared to 2- or 4-substituted analogs, affecting kinase selectivity [1].

Kinase inhibitor design Structure-activity relationship Pyridine regioisomerism

N-Alkyl Chain Differentiation: n-Propylamino vs. Ethyl(methyl)amino Substitution

The target compound features a linear n-propylamino group (-NH-CH₂CH₂CH₃) at the C6 position. The closest commercially available analog, (6-(ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone (CAS 1355172-62-1), replaces this with a branched N-ethyl-N-methyl tertiary amino group, eliminating the hydrogen-bond donor capacity of the secondary amine while increasing steric bulk at the terminal nitrogen . This substitution alters both the hydrogen-bonding pharmacophore (loss of one H-bond donor) and the calculated logP, with the n-propylamino variant predicted to have a lower logP than the N-ethyl-N-methyl analog due to the polar NH contribution [1]. In the broader amino-substituted pyridinyl methanone CDK inhibitor class, the presence of a secondary amine (NH) at this position is a key pharmacophoric element for hinge-region hydrogen bonding with the kinase [2].

Lipophilicity optimization N-alkyl SAR Physicochemical profiling

Presence vs. Absence of C5-Methyl: Differentiation from Des-methyl Analog

The target compound contains a methyl group at the C5 position of the pyridine ring that is absent in the des-methyl analog Phenyl(6-(propylamino)pyridin-3-yl)methanone (CAS 1355223-54-9) . This methyl group occupies a position adjacent to the C6-propylamino substituent, creating a steric environment that constrains the conformational freedom of the N-propyl chain [1]. In the CDK inhibitor patent series (US 7109220), substitution at this position has been shown to modulate kinase selectivity by influencing the orientation of the adjacent amino group within the ATP-binding pocket; the presence of a 5-methyl group can also impact oxidative metabolism at the pyridine ring by blocking potential sites of CYP-mediated hydroxylation [1].

Steric effect Kinase selectivity Metabolic stability

Purity Specification and QC Traceability for Reproducible Screening

Commercially available batches of (5-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone are supplied with defined purity specifications. AKSci offers the compound at 95% purity (Catalog 8161ED, CAS 1355180-68-5) , while MolCore supplies it at ≥98% purity under ISO-certified quality systems . In comparison, the structurally related analog (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone is listed by AKSci at 95% purity (Catalog 8164ED), with both compounds sharing the same molecular formula but differing in reported purity grade availability . For high-throughput screening campaigns, the availability of ≥98% purity material with ISO-certified QC documentation is a procurement-relevant differentiator, as lower-purity batches (e.g., 95%) may contain up to 5% impurities that can produce false-positive or false-negative hits in biochemical assays.

Purity specification Quality control Screening reproducibility

Recommended Application Scenarios for (5-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone Based on Differentiation Evidence


Kinase Inhibitor Screening Cascades Requiring Defined Pyridine Regiochemistry

The target compound is positioned as a screening candidate for cyclin-dependent kinase (CDK) inhibitor discovery programs, where the specific 5-methyl-6-(n-propylamino)-3-benzoyl substitution pattern maps onto the pharmacophoric requirements defined in the US 7109220 / WO2005051387 patent series . Programs requiring a secondary amine hydrogen-bond donor at the C6 position—essential for hinge-region interaction in many kinase targets—should procure this compound rather than the tertiary amine N-ethyl-N-methyl analog, which lacks this donor functionality. The defined C5-methyl regioisomer should be used in preference to C2-methyl or C4-methyl variants to ensure SAR consistency with the patent-disclosed scaffold.

Structure-Activity Relationship Studies on N-Alkyl Chain Length and Branching

This compound serves as the n-propyl (linear C3) reference point within a systematic N-alkyl chain SAR series. When compared against the N-ethyl-N-methyl branched analog (CAS 1355172-62-1) , researchers can isolate the contribution of chain linearity and hydrogen-bond donor capacity to target binding. The defined ≥98% purity grade (MolCore) enables quantitative comparison without confounding impurity effects .

Control Compound for Positional Isomer Selectivity Profiling

The compound can be deployed as a defined regioisomer control when profiling the selectivity of kinase inhibitors derived from the amino-substituted pyridinyl methanone scaffold. Because positional isomers (e.g., 2-methyl and 4-methyl variants) share the same molecular formula and similar physicochemical properties, only the use of authenticated, high-purity material with confirmed regioisomeric identity ensures valid selectivity conclusions .

Quote Request

Request a Quote for (5-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.